Unraveling the Core Mechanism of SHS4121705: A Technical Guide
Unraveling the Core Mechanism of SHS4121705: A Technical Guide
For Immediate Release
This technical document provides an in-depth analysis of the mechanism of action of SHS4121705, a novel, orally bioavailable small molecule with therapeutic potential in metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, mitochondrial biology, and pharmacology.
Core Mechanism: Mitochondrial Uncoupling
SHS4121705 functions as a mitochondrial uncoupler .[1][2][3] It disrupts the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy production.
In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This force drives ATP synthase to produce ATP, the primary energy currency of the cell. SHS4121705 introduces an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.[4] This uncoupling of nutrient oxidation from ATP production leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP synthesis to meet its energy demands.[4]
The active component of SHS4121705 is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core, where the hydroxyl group acts as the proton transporter across the mitochondrial inner membrane.[2][5]
Quantitative Efficacy and Pharmacokinetics
SHS4121705 has demonstrated significant biological activity in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (Oxygen Consumption Rate) | 4.3 µM | L6 rat myoblasts | [1][2][5] |
| IC₅₀ | 4.3 µM | L6 myoblasts | [3] |
Table 1: In Vitro Activity of SHS4121705
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Cₘₐₓ | 81 µM | Mice | 10 mg/kg (oral gavage) | [4][6] |
| t₁/₂ | 5.7 h | Mice | 10 mg/kg (oral gavage) | [6] |
| Effect on Liver Triglycerides | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1][2] |
| Effect on Plasma ALT | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1] |
| Effect on NAFLD Activity Score | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |
| Effect on Fibrosis | Improvement | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of SHS4121705
Experimental Protocols
In Vitro Oxygen Consumption Rate (OCR) Assay
The mitochondrial uncoupling activity of SHS4121705 was quantified by measuring the oxygen consumption rate in L6 rat myoblast cells.[4]
-
Cell Culture: L6 rat myoblasts are cultured under standard conditions.
-
Assay Principle: An Agilent Seahorse XF analyzer is used to measure real-time OCR.[4] An increase in OCR upon treatment with a compound is indicative of mitochondrial uncoupling.[4]
-
Procedure:
-
L6 cells are seeded in Seahorse XF microplates.
-
Cells are treated with increasing concentrations of SHS4121705.
-
OCR is monitored over a 90-minute period.[4]
-
The EC₅₀ value is calculated from the dose-response curve of OCR.
-
In Vivo Efficacy in STAM™ Mouse Model of NASH
The therapeutic potential of SHS4121705 for non-alcoholic steatohepatitis (NASH) was evaluated using the STAM™ mouse model.[1][2]
-
Animal Model: The STAM™ model is a widely used model that recapitulates the progression of NASH from steatosis to fibrosis.
-
Dosing: SHS4121705 is administered to the mice at a dose of 25 mg/kg per day, mixed in their diet.[1][3]
-
Efficacy Endpoints:
-
Liver Triglyceride Levels: Measured to assess the impact on hepatic steatosis.[1]
-
Plasma Alanine Aminotransferase (ALT): A biomarker for liver damage.[1]
-
NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and hepatocellular ballooning.[2]
-
Fibrosis: Histological assessment of collagen deposition in the liver.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of SHS4121705 and the experimental workflow used to characterize its activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
